2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzodioxin ring fused with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a condensation reaction between catechol and acetone in the presence of an acid catalyst.
Introduction of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced via a reaction between the benzodioxin derivative and a boronic acid or boronate ester under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the oxidation state of the boron atom.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin ring or the dioxaborolane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves interactions with molecular targets and pathways specific to its structure. The benzodioxin ring and dioxaborolane moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other boron-containing compounds, such as boronic acids and boronate esters.
Benzodioxin Derivatives: Compounds with similar benzodioxin structures but different substituents.
Uniqueness
Structural Features: The combination of a benzodioxin ring and a dioxaborolane moiety is unique, providing distinct chemical and physical properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from other similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential.
Properties
IUPAC Name |
2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-14(2)15(3,4)21-17(20-14)12-7-8-13-11(9-12)10-18-16(5,6)19-13/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLCKAQTQQLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(OC3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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